2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Overview
Description
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a complex organic compound with a unique structure that combines a nicotinic acid moiety with a tetrahydro-2H-pyran group
Mechanism of Action
Target of Action
The primary target of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is currently unknown. Similar compounds have been found to interact with the cb2 receptor . The CB2 receptor plays a crucial role in the immune system and is involved in mediating the effects of cannabinoids .
Mode of Action
Based on its structural similarity to other compounds, it may act as an agonist at its target receptor, initiating a series of biochemical reactions .
Biochemical Pathways
If it does indeed act on the cb2 receptor, it could potentially influence the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Result of Action
If it acts on the cb2 receptor, it could potentially modulate immune response and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems to control reaction parameters such as temperature, pressure, and pH is common to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Hydrogen gas with palladium catalyst; reactions are usually conducted under atmospheric or elevated pressures.
Substitution: Halogenating agents like chlorine or bromine; nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid
- 2-Methoxytetrahydropyran
- Methyl tetrahydro-2H-pyran-4-carboxylate
Uniqueness
What sets 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid apart from similar compounds is its unique combination of the nicotinic acid moiety with the tetrahydro-2H-pyran group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[methyl(oxan-4-ylmethyl)amino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(9-10-4-7-18-8-5-10)12-11(13(16)17)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVSHKCMSVGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.